1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
CAS No.: 1368997-01-6
Cat. No.: VC3204951
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid - 1368997-01-6](/images/structure/VC3204951.png)
Specification
CAS No. | 1368997-01-6 |
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Molecular Formula | C13H14N2O2 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | 1-[(2,4-dimethylphenyl)methyl]pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) |
Standard InChI Key | VHAWRAOZRHOMQA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C |
Canonical SMILES | CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid consists of a pyrazole core with a carboxylic acid group at the 4-position and a 2,4-dimethylphenylmethyl group attached to the N1 position of the pyrazole ring. The structure features a methylene bridge connecting the pyrazole nitrogen to the 2,4-dimethylphenyl group, which distinguishes it from similar compounds where the phenyl group is directly attached to the pyrazole nitrogen.
Property | Value | Basis for Estimation |
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Molecular Formula | C13H14N2O2 | Structural analysis |
Molecular Weight | ~230 g/mol | Based on atomic composition |
Appearance | Likely a white to off-white solid | Common for similar pyrazole carboxylic acids |
Solubility | Partially soluble in water; soluble in organic solvents | Based on functional groups present |
Acidity | pKa likely between 4-5 | Typical for aromatic carboxylic acids |
LogP | ~2-3 | Estimated based on structural features |
Synthesis Methods
Key Synthetic Considerations
Applications in Medicinal Chemistry
Structure-Activity Relationships
The specific arrangement of functional groups in 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid may confer unique biological activity profiles. The methylene linker between the pyrazole and the 2,4-dimethylphenyl group provides conformational flexibility that could influence binding to biological targets. Additionally, the carboxylic acid group can serve as a hydrogen bond donor and acceptor, facilitating interactions with proteins or other biological molecules.
Further modifications of the basic structure, such as esterification of the carboxylic acid or substitution at other positions of the pyrazole ring, could be explored to develop structure-activity relationships and optimize properties for specific therapeutic applications.
Comparative Analysis with Similar Compounds
Structural Comparison
Several similar pyrazole derivatives provide context for understanding 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid:
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1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1154196-63-0): This compound has direct attachment of the 2,4-dimethylphenyl group to the pyrazole nitrogen and additional methyl groups at positions 3 and 5.
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1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1154196-42-5): Similar to the first compound but lacking the methyl group at position 3 .
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1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS: 1004193-25-2): This compound includes an oxygen atom in the linker between the pyrazole and the 2,4-dimethylphenyl group, and the carboxylic acid is at position 3 rather than 4 .
The target compound differs from these by having a methylene bridge between the pyrazole nitrogen and the 2,4-dimethylphenyl group, without additional substituents on the pyrazole ring other than the carboxylic acid at position 4.
Data Table: Comparison with Related Compounds
Functional Group Analysis
The presence of different functional groups and structural arrangements affects the properties and potential applications of these compounds:
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Carboxylic acid position: In the target compound and its close analogs, the carboxylic acid is at position 4 of the pyrazole ring, while in 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, it is at position 3. This difference could affect electronic distribution and hydrogen bonding patterns.
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Linker between pyrazole and phenyl: The methylene bridge in the target compound provides rotational flexibility compared to direct attachment in some analogs, potentially affecting molecular conformation and binding properties.
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Additional substituents: The presence or absence of methyl groups at positions 3 and 5 of the pyrazole ring in different analogs would influence electronic properties, steric effects, and lipophilicity.
These structural variations could translate to differences in biological activity profiles, making comparative studies valuable for understanding structure-activity relationships in this class of compounds.
Future Research Directions
Structure-Activity Relationship Studies
Future research could focus on developing a series of analogs with various modifications to establish structure-activity relationships. Potential modifications include:
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Varying the position of the carboxylic acid group on the pyrazole ring
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Modifying the methylene linker length or incorporating other linking groups
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Introducing additional substituents on the pyrazole ring or the phenyl moiety
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Transforming the carboxylic acid into esters, amides, or other derivatives
These modifications could help identify structural features critical for specific biological activities and guide the development of more potent and selective compounds for targeted applications.
Biological Evaluation
Comprehensive biological screening of 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid would be valuable to determine its activity profile. Based on the known properties of similar pyrazole derivatives, evaluations could include:
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Anti-inflammatory and analgesic activity assays
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Antimicrobial screening against various pathogens
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Assessment of potential anticancer activity in different cell lines
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Evaluation of enzyme inhibition profiles
Such studies would provide insights into the compound's potential therapeutic applications and guide further development efforts.
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